2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide
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Overview
Description
2-(Phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure This compound, in particular, features a phenylamino group attached to the thiazole ring and a pyridin-3-yl group attached to the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is usually formed by cyclization reactions involving thiourea and α-haloketones or α-haloaldehydes.
Introduction of Phenylamino Group: The phenylamino group is introduced through nucleophilic substitution reactions, where aniline derivatives react with halogenated intermediates.
Attachment of Pyridin-3-yl Group: The pyridin-3-yl group is introduced via amide coupling reactions, where the carboxylic acid derivative of the thiazole is reacted with pyridin-3-amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylamino or pyridin-3-yl groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Thiazole sulfones and sulfoxides.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Various derivatives with different nucleophiles replacing the original groups.
Scientific Research Applications
2-(Phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its biological activity.
Mechanism of Action
The mechanism by which 2-(phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylamino and pyridin-3-yl groups play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-(Phenylamino)-N-(pyridin-3-yl)thiazole-4-carboxamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thiazole derivatives, such as 2-(phenylamino)thiazole-4-carboxamide and 2-(pyridin-3-yl)thiazole-4-carboxamide.
Uniqueness: The presence of both phenylamino and pyridin-3-yl groups in the same molecule provides unique chemical and biological properties that distinguish it from other thiazole derivatives.
Properties
IUPAC Name |
2-anilino-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(17-12-7-4-8-16-9-12)13-10-21-15(19-13)18-11-5-2-1-3-6-11/h1-10H,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZWMYNAGNQBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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